Etofenamate Palmitate

Description

Properties

IUPAC Name |

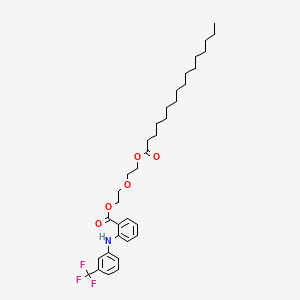

2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWHBJZGLYSWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Etofenamate Palmitate

Synthetic Pathways and Methodological Advancements for Etofenamate (B1671710) Palmitate

The synthesis of etofenamate palmitate fundamentally proceeds through a two-stage pathway. The first stage involves the synthesis of its immediate precursor, etofenamate, followed by the second stage, which is the esterification of etofenamate with palmitic acid.

Stage 1: Synthesis of Etofenamate The primary synthesis of etofenamate, 2-(2-hydroxyethoxy)ethyl-N-(α,α,α-trifluoro-m-tolyl)anthranilate, is achieved by reacting flufenamic acid with diethylene glycol. nih.gov Methodological advancements have focused on improving yield and purity by utilizing non-protic organic solvents and specific activating agents. A notable method involves the reaction of flufenamic acid with diethylene glycol in the presence of an organic carboxylic acid activating agent, such as a chlorosilane or sulfonyl chloride. This approach is favored for its operational simplicity and high productivity.

The general reaction can be summarized as: Flufenamic Acid + Diethylene Glycol → Etofenamate

Stage 2: Synthesis of this compound The second stage involves the formation of a new ester bond between the free hydroxyl group of etofenamate and the carboxyl group of palmitic acid. This is a targeted derivatization to create a more hydrophobic molecule. The reaction involves the esterification of etofenamate with an activated form of palmitic acid, such as palmitoyl (B13399708) chloride, or through direct esterification, often facilitated by a catalyst. This process conjugates etofenamate with the fatty acid, resulting in the final product, this compound. nih.gov

The general reaction is: Etofenamate + Palmitic Acid (or derivative) → this compound

Precursor Chemistry and Esterification Techniques in this compound Synthesis

The successful synthesis of this compound relies heavily on the quality and reactivity of its precursors and the efficiency of the esterification methods employed in both stages of its production.

Flufenamic Acid: Also known as 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, it forms the core structure of the molecule. It is a member of the N-arylanthranilic acid class of compounds. nih.govekb.eg

Diethylene Glycol: This diol provides the 2-(2-hydroxyethoxy)ethyl portion of the etofenamate molecule. patsnap.com

Palmitic Acid: This 16-carbon saturated fatty acid provides the lipophilic tail of the final product. For enhanced reactivity, it is often used in an activated form, such as an acyl chloride (palmitoyl chloride).

Esterification Techniques:

Synthesis of Etofenamate: The initial esterification of flufenamic acid is typically not a simple Fischer esterification. To achieve high yields, an activating agent is used. The flufenamic acid is treated with an activating agent like p-toluenesulfonyl chloride or trimethylchlorosilane in a non-protic solvent. patsnap.com This forms a highly reactive intermediate that readily reacts with diethylene glycol to form the etofenamate ester. patsnap.com

Synthesis of this compound: The final esterification attaches the palmitate moiety. This can be achieved through several standard techniques:

Reaction with Acyl Halides: Using palmitoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct is a common and efficient method.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the direct esterification of etofenamate with palmitic acid. researchgate.net This method is common in the synthesis of complex esters under mild conditions.

Optimization of Reaction Conditions for Enhanced this compound Yield and Purity

The optimization of reaction parameters is critical for maximizing product yield and ensuring high purity, which is essential in pharmaceutical synthesis. Research, particularly on the synthesis of the etofenamate precursor, provides significant insight into effective optimization strategies. patsnap.com

Key parameters for optimization include the choice of solvent, activating agent, reaction temperature, and purification methods. A Chinese patent outlines several examples of optimized conditions for producing high-purity etofenamate. patsnap.com While this data is for the precursor, the principles are directly applicable to the synthesis of the final palmitate ester.

Table 1: Examples of Optimized Reaction Conditions for Etofenamate Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Flufenamic Acid | 281.5 g | 281.5 g | 281.5 g |

| Solvent | Toluene (1000 g) | Toluene (1000 g) | DMF (1200 g) |

| Activating Agent | Trimethylchlorosilane (217.5 g) | tert-Butyldimethylsilyl chloride (331.6 g) | p-Toluenesulfonyl chloride (381.5 g) |

| Initial Temp. | Cooled to 10°C | Cooled to 10°C | Cooled to 10°C |

| Reaction Temp. | Stirred at 10°C for 1 hr, then warmed to 40°C for 5 hrs after adding diethylene glycol. | Stirred at 20°C for 1 hr, then warmed to 40°C for 5 hrs after adding diethylene glycol. | Stirred at 20°C for 1 hr, then warmed to 40°C for 5 hrs after adding diethylene glycol. |

| Purification | Reaction tracked by TLC/HPLC. Post-reaction hydrolysis with dilute HCl. | Reaction tracked by TLC/HPLC. Post-reaction hydrolysis with dilute HCl. | Reaction tracked by TLC/HPLC. Post-reaction hydrolysis with dilute HCl. |

(Source: Adapted from patent CN102531940B) patsnap.com

For the final esterification step to create this compound, similar optimization would involve:

Solvent Selection: Aprotic solvents that can dissolve both etofenamate and palmitic acid/palmitoyl chloride without participating in the reaction are ideal.

Temperature Control: The reaction temperature must be controlled to ensure complete reaction without causing decomposition or side reactions.

Catalyst/Reagent Stoichiometry: The molar ratios of etofenamate, the palmitic acid derivative, and any catalysts must be carefully balanced.

Purification: After the reaction, purification techniques such as column chromatography or molecular distillation are employed to isolate pure this compound from unreacted starting materials and byproducts. nih.gov

Design and Synthesis of Novel this compound Analogs

The design of analogs of this compound is driven by the goal of modifying its physicochemical properties to potentially enhance its pharmacological profile. This is a common strategy in medicinal chemistry, often referred to as a prodrug approach, where a lipophilic moiety is attached to a parent drug. nih.govscispace.com

Rationale for Analog Design:

Modulating Lipophilicity: The primary reason for creating fatty acid esters of drugs like etofenamate is to increase lipophilicity. nih.gov By synthesizing analogs with different fatty acid chains (e.g., shorter or longer, saturated or unsaturated), the compound's solubility and partitioning behavior can be fine-tuned.

Altering Metabolic Stability: The nature of the ester bond can influence its susceptibility to hydrolysis by esterase enzymes in the body. Designing analogs could alter the rate at which the active parent drug, etofenamate or flufenamic acid, is released.

Synthesis of Analogs: The synthesis of analogs follows the same fundamental pathway as that for this compound. The key difference lies in the substitution of palmitic acid with other fatty acids. Studies on etofenamate metabolism have identified that it can naturally conjugate with a variety of fatty acids, including oleate, stearate (B1226849), linoleate, and myristate. nih.gov These naturally occurring metabolites serve as a blueprint for the rational design and synthesis of novel analogs.

Table 2: Potential Fatty Acid Analogs of Etofenamate

| Analog Name | Fatty Acid Used | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | Palmitic Acid | 81427-95-4 | C₃₄H₄₈F₃NO₅ |

| Etofenamate Stearate | Stearic Acid | 81427-97-6 | C₃₆H₅₂F₃NO₅ |

| Etofenamate Oleate | Oleic Acid | N/A | C₃₆H₅₀F₃NO₅ |

| Etofenamate Myristate | Myristic Acid | N/A | C₃₂H₄₄F₃NO₅ |

(Source: Data compiled from Simson Pharma Limited and other chemical databases) simsonpharma.com

The synthesis would involve reacting etofenamate with the corresponding acyl chloride (e.g., stearoyl chloride, oleoyl (B10858665) chloride) or by using direct esterification methods with the desired fatty acid. nih.gov This approach allows for the creation of a library of etofenamate-fatty acid conjugates with a range of chain lengths and degrees of saturation, each with potentially distinct physicochemical characteristics.

Mechanistic Elucidation of Etofenamate Palmitate Pharmacological Action in Preclinical Models

In Vitro Investigations of Etofenamate (B1671710) Palmitate Enzyme Modulation

Cyclooxygenase (COX) Isoform Inhibition Mechanisms

Etofenamate, the active component of etofenamate palmitate, functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.com These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. patsnap.comnih.gov By inhibiting both COX isoforms, etofenamate effectively curtails the production of these pro-inflammatory prostaglandins, thereby reducing inflammation and alleviating pain. patsnap.com The inhibition of COX enzymes is a primary mechanism behind the anti-inflammatory and analgesic properties of etofenamate. patsnap.compharmgkb.org

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. brieflands.com Etofenamate's non-selective nature means it impacts both enzymes. patsnap.com

Lipoxygenase (LOX) Pathway Interactions

In addition to its effects on the COX pathway, etofenamate also demonstrates inhibitory action on the lipoxygenase (LOX) pathway. This dual inhibition is a distinguishing feature compared to many other NSAIDs. The LOX pathway is responsible for the synthesis of leukotrienes from arachidonic acid. nih.govprobiologists.com Leukotrienes are potent inflammatory mediators involved in various inflammatory conditions. probiologists.comjpccr.eu By inhibiting the LOX pathway, etofenamate further contributes to its anti-inflammatory profile by reducing the production of these inflammatory molecules. Some NSAIDs, while inhibiting COX, can lead to an upregulation of the 5-LOX pathway, potentially increasing the formation of pro-inflammatory leukotrienes. brieflands.com

Modulation of Inflammatory Mediator Release (e.g., Histamine, Bradykinin (B550075), Serotonin)

Etofenamate's anti-inflammatory action extends beyond enzyme inhibition to the direct modulation of key inflammatory mediators. It has been shown to inhibit the release of histamine, a central player in allergic and inflammatory responses. Furthermore, etofenamate antagonizes the actions of bradykinin and serotonin (B10506), two other significant contributors to the inflammatory process. This multi-pronged approach of inhibiting the synthesis and action of various inflammatory mediators underscores the comprehensive anti-inflammatory capacity of etofenamate. nih.gov

| Inflammatory Mediator | Effect of Etofenamate |

| Histamine | Inhibition of release |

| Bradykinin | Antagonism |

| Serotonin | Antagonism |

Inhibition of Complement System Components

The complement system, a critical component of the innate immune response, can contribute to inflammation when activated. biochempeg.comsvarlifescience.com Etofenamate has been found to inhibit components of this system, adding another layer to its anti-inflammatory mechanism. By modulating the complement cascade, etofenamate can help to dampen the inflammatory response mediated by this pathway. The complement system's role in inflammation involves attracting immune cells and promoting the release of other inflammatory substances. biochempeg.com

Hyaluronidase (B3051955) Activity Modulation

Hyaluronidase is an enzyme that breaks down hyaluronic acid, a major component of the extracellular matrix. nih.gov Increased hyaluronidase activity is often associated with inflammation and tissue damage. nih.gov Etofenamate has been shown to modulate the activity of this enzyme, which may contribute to its tissue-protective effects during inflammation. nih.gov The modulation of hyaluronidase can impact tissue permeability and the inflammatory process.

In Silico Modeling and Computational Approaches to this compound Mechanism Prediction

Direct in silico modeling and computational studies specifically investigating this compound are not extensively documented in publicly available literature. Computational studies in pharmacology are more commonly focused on the active moiety, which in this case is etofenamate, the molecule responsible for the therapeutic effect after the palmitate ester is cleaved. Computational approaches for etofenamate and other non-steroidal anti-inflammatory drugs (NSAIDs) typically revolve around predicting their interaction with primary targets like cyclooxygenase (COX) enzymes.

Computational techniques such as molecular docking and pharmacophore analysis are standard tools used for lead optimization and understanding the mechanism of action for anti-inflammatory agents. For instance, molecular modeling can be applied to generate and refine compounds active against key enzymes in the inflammatory cascade.

In principle, the following computational methods could be applied to predict the mechanistic actions of etofenamate:

Molecular Docking: This technique could be used to simulate the binding of etofenamate to the active sites of COX-1 and COX-2 enzymes. Such models would help visualize the specific amino acid residues involved in the interaction, explaining the basis of its inhibitory activity. These simulations can provide insights into why etofenamate acts as a non-selective inhibitor of both COX isoforms.

Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed for the fenamate class of drugs to correlate their chemical structures with their anti-inflammatory activity. By analyzing a series of related compounds, these models can predict the potency of new derivatives and identify key structural features required for COX inhibition.

Metabolism Prediction: Computational tools can predict the metabolic fate of this compound. These algorithms use databases of known biotransformations to predict that the ester linkage in this compound would be hydrolyzed by esterase enzymes in the skin and other tissues to release the active drug, etofenamate, and palmitic acid. Further metabolism of etofenamate via oxidation and conjugation could also be modeled. hpra.ie

While these computational approaches are well-established for drug discovery and mechanistic prediction, specific published studies applying them to this compound are scarce. The research focus has been predominantly on the in vitro and in vivo characterization of the active compound, etofenamate.

Preclinical Anti-inflammatory Activity Studies and Mechanistic Insights

The preclinical anti-inflammatory activity of etofenamate, the active metabolite of this compound, has been substantiated in various in vitro and in vivo models. These studies provide crucial insights into its mechanism of action, which extends beyond simple COX inhibition.

In Vitro Enzyme Inhibition

Etofenamate has been shown to be a potent, non-selective inhibitor of cyclooxygenase (COX), the enzyme responsible for prostaglandin (B15479496) synthesis. medchemexpress.compatsnap.com Furthermore, unlike many other NSAIDs, it also demonstrates significant inhibition of the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators. hpra.iespringermedizin.de This dual-action mechanism is a key feature of its pharmacological profile.

In vitro studies have quantified its inhibitory potency against these enzymes. The IC50, the concentration required to inhibit 50% of the enzyme's activity, provides a measure of this potency.

Table 1: In Vitro Inhibitory Activity of Etofenamate

| Enzyme/Pathway | Target | IC50 (M) | Cell/System Used |

| Cyclooxygenase (COX) | Prostaglandin E2 (PGE2) release | 2.8 x 10⁻⁷ M | Macrophages |

| Lipoxygenase (LOX) | Leukotriene B4 (LTB4) biosynthesis | 1.2 x 10⁻⁵ M | Polymorphonuclear leucocytes |

Data sourced from in vitro studies. hpra.ie

This data demonstrates that etofenamate inhibits both critical pathways of the arachidonic acid cascade, contributing to its broad anti-inflammatory effects. hpra.ie Semisolid solid lipid nanoparticle (SLN) formulations of etofenamate have also shown higher inhibitory activity against COX compared to the pure drug.

In Vivo Preclinical Models

The anti-inflammatory efficacy of etofenamate has been confirmed in several established animal models of inflammation. These studies demonstrate its ability to reduce key signs of inflammation, such as swelling (edema) and redness (erythema).

One of the most widely used models is the carrageenan-induced paw edema model in rats. In this model, topical application of etofenamate gel significantly inhibited hind paw edema. medchemexpress.com Another study showed that animals treated with a topical etofenamate gel had a swelling rate of just 3.3%, which was significantly different from the control group. medchemexpress.com

Other preclinical studies have highlighted additional mechanisms contributing to its anti-inflammatory and analgesic effects. Etofenamate has been shown to antagonize the effects of inflammatory mediators like bradykinin and serotonin and inhibit the release of histamine. springermedizin.de Fenamates, the class of drugs to which etofenamate belongs, have been shown to reduce the intensity of anaphylactic bronchoconstriction in guinea pigs, an effect linked to bradykinin antagonism. nih.gov

Table 2: Summary of Etofenamate Activity in Preclinical In Vivo Models

| Preclinical Model | Animal Model | Key Findings | Implied Mechanism of Action |

| Carrageenan-Induced Paw Edema | Rat | Significant inhibition of hind paw swelling. | Inhibition of inflammatory mediators (e.g., prostaglandins). medchemexpress.com |

| UV Light-Induced Erythema | Guinea Pig | Dose-dependent inhibition of skin redness. | Inhibition of prostaglandin synthesis. |

| Felt-Pellet Induced Granuloma | Rat | Dose-dependent inhibition of granuloma formation. | Inhibition of subacute-chronic inflammation. |

| Bradykinin-Induced Bronchoconstriction | Guinea Pig | Fenamates antagonized bronchoconstriction. | Bradykinin antagonism. springermedizin.denih.gov |

This table summarizes findings from various preclinical animal studies.

These preclinical findings collectively demonstrate that the pharmacological action of etofenamate is multifaceted. It involves the dual inhibition of the COX and LOX pathways, leading to reduced production of prostaglandins and leukotrienes, as well as the antagonism of other key inflammatory mediators like bradykinin. hpra.iespringermedizin.de

Advanced Analytical Methodologies for Etofenamate Palmitate Research

Chromatographic Techniques for Etofenamate (B1671710) Palmitate Analysis

Chromatography is a cornerstone for the separation and analysis of Etofenamate Palmitate and its related compounds. Various methods, from high-performance liquid chromatography to gas chromatography, have been adapted to handle the lipophilic nature of this molecule.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a primary tool for the analysis of etofenamate, the parent compound of this compound. nih.govnih.gov Validated, stability-indicating RP-HPLC methods have been developed to separate etofenamate from its degradation products. nih.govmdpi.comresearchgate.net These methods are crucial for quality control and stability studies. researchgate.net

Method development often employs an Analytical Quality by Design (AQbD) approach to ensure robustness. nih.govsemanticscholar.org This involves systematically optimizing parameters to achieve reliable and consistent results. nih.gov For instance, a C18 column is frequently used as the stationary phase, offering effective separation for non-polar compounds. nih.govnih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.netresearchgate.net The pH of the mobile phase is a critical parameter, with a pH of 6.0 or 6.5 often being optimal. nih.govnih.gov

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govsemanticscholar.org Accuracy is often confirmed through recovery studies, with results typically expected to be within 98-102%. nih.gov

Table 1: Examples of HPLC Method Parameters for Etofenamate Analysis This table is interactive. Click on headers to sort.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) nih.govresearchgate.net | C18 (250×4.6 mm, 5 μ) nih.govsemanticscholar.org | PLATSIL C18-EP (4.6 x 250mm, 5μm) researchgate.net |

| Mobile Phase | Phosphate buffer (pH 6.0) and Methanol (20:80 v/v) nih.govresearchgate.net | Methanol and 0.2% Triethylamine in water (85:15 v/v), pH 6.5 nih.govsemanticscholar.org | Acetonitrile: Triethylamine pH 4 (60:40) researchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net | 1.2 mL/min nih.govsemanticscholar.org | 1.0 mL/min researchgate.net |

| Detector | Photodiode Array (PDA) at 286 nm nih.govresearchgate.net | Photodiode Array (PDA) at 286 nm semanticscholar.org | UV at 228 nm researchgate.net |

| Retention Time | Not Specified | 5.3 min semanticscholar.org | 9.609 min researchgate.net |

High-Performance Thin Layer Chromatography (HPTLC) in this compound Research

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable technique for the analysis of etofenamate and its metabolites. nih.govnih.gov It is particularly useful for the initial separation and purification of lipophilic fractions from biological samples before more detailed analysis. nih.govnih.gov For instance, a highly lipophilic fraction containing etofenamate oleate, palmitate, linoleate, and other fatty acid esters was first isolated using thin-layer chromatography (TLC) before further separation. nih.gov

HPTLC methods have been used for the quantitative determination of etofenamate in human plasma. google.com The technique typically employs silica (B1680970) gel 60 F254 plates as the stationary phase. nih.govsysrevpharm.org The choice of mobile phase is critical for achieving good separation; a system of toluene, ethyl acetate, and formic acid has been used for other complex plant extracts. nih.gov HPTLC is considered a powerful tool for the profiling of many samples in parallel. researchgate.net

Table 2: HPTLC Method Details for Etofenamate and Related Compound Analysis This table is interactive. Click on headers to sort.

| Parameter | Application | Details | Source |

|---|---|---|---|

| Technique | Metabolite Isolation | Used for initial isolation of a lipophilic fraction containing etofenamate fatty acid esters (including palmitate) from biological samples. | nih.gov |

| Technique | Quantification | Determination of etofenamate levels in human plasma. | google.com |

| Stationary Phase | General Use | Silica gel 60 F254 plates are commonly used. | nih.govsysrevpharm.org |

| Detection | General Use | Densitometric scanning at specific wavelengths (e.g., 254 nm and 366 nm). | sysrevpharm.orgpharmacophorejournal.com |

Gas-Liquid Chromatography (GLC) Applications for this compound and Metabolites

Gas-Liquid Chromatography (GLC) is another important technique for the determination of etofenamate and its metabolites, including fatty acid conjugates like this compound. nih.govnih.gov GLC methods can quantify etofenamate in various biological specimens. nih.gov

For the analysis of complex matrices such as plasma or organ homogenates, a pre-purification step using thin-layer chromatography is often required before GLC analysis. nih.gov This highlights the lipophilic nature of the analytes and the complexity of the biological samples. In one study, GLC was used in conjunction with HPLC to separate and identify a range of etofenamate fatty acid esters, including the palmitate form, which were isolated from dog feces after oral administration. nih.gov This demonstrates the utility of GLC in metabolic studies for identifying highly lipophilic metabolites. nih.gov

hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS) for Structural Characterization and Quantification

The coupling of chromatographic techniques with mass spectrometry (MS) provides powerful tools for both the structural elucidation and sensitive quantification of this compound and its metabolites.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass analysis of MS, making it ideal for analyzing non-volatile and thermally labile compounds. leeder-analytical.com This technique has been reported for the quantitative analysis of etofenamate in biological samples. semanticscholar.org The development of LC-MS/MS methods, often using stable isotope-labeled internal standards, allows for highly accurate and precise quantification by compensating for matrix effects and ion suppression. mdpi.com Such methods are crucial for measuring fatty acids and their esters in biological samples. whiterose.ac.uk

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify etofenamate and its metabolites. nih.gov The structures of etofenamate fatty acid esters, including this compound, have been confirmed by MS in conjunction with NMR after separation by HPLC and GLC. nih.gov GC-MS analysis of degradation products also aids in their characterization. nih.gov The technique provides detailed structural information based on fragmentation patterns of the analyte. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound. nih.gov The identification of various etofenamate fatty acid esters, including the palmitate, oleate, and stearate (B1226849) forms, was achieved through NMR and mass spectrometry. nih.gov

The NMR spectrum of this compound would contain characteristic signals corresponding to both the etofenamate core and the palmitate fatty acid chain. The etofenamate portion would be confirmed by signals from the aromatic protons and the trifluoromethyl group. The long aliphatic chain of the palmitate moiety would be evident from the distinct signals of its numerous methylene (B1212753) (-CH2-) groups and the terminal methyl (-CH3) group.

¹H-NMR and ¹³C-NMR are used to characterize the parent compound, etofenamate, and its degradation products, providing a reference for the signals expected from the core structure of this compound. nih.govmdpi.com

Table 3: Key NMR Spectral Data for the Etofenamate Moiety This table is interactive. Click on headers to sort.

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Multiplets in the 7.0–7.5 range | |

| ¹H NMR | NH Proton | ~7.22 (singlet) | nih.gov |

| ¹³C NMR | Carbonyl Carbon (Ester) | ~170 | |

| ¹³C NMR | Aromatic Carbons | ~125–150 | |

| ¹³C NMR | Trifluoromethyl Carbon (CF₃) | ~120–130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry stands as a definitive technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. This powerful tool provides unambiguous identification by measuring the mass-to-charge ratio of ionized molecules.

For this compound, the expected molecular weight can be calculated from its chemical formula, C34H52FNO5. High-resolution mass spectrometry (HRMS) offers precise mass measurements, which are critical for confirming the elemental composition. Techniques such as electrospray ionization (ESI) are commonly coupled with mass analyzers like time-of-flight (TOF) or Orbitrap to achieve high accuracy.

In fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), the this compound molecule is subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural confirmation. For instance, the ester linkage in this compound is a likely site for fragmentation, yielding ions corresponding to the etofenamate and palmitate moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative analysis of this compound. This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to its specific chemical structure, particularly the presence of chromophores like the aromatic rings.

A key parameter in UV-Vis analysis is the wavelength of maximum absorbance (λmax), which for this compound is typically observed around 286 nm when dissolved in solvents like methanol or ethanol (B145695). This λmax is instrumental for quantitative measurements, as the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law.

Several UV-Vis spectrophotometric methods have been developed and validated for the determination of this compound in various formulations. These methods are valued for their simplicity, speed, and cost-effectiveness. The development of such methods often involves optimizing parameters like the choice of solvent to ensure maximum sensitivity and accuracy.

| Parameter | Typical Value | Solvent |

| λmax | ~286 nm | Methanol/Ethanol |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural components.

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its distinct functional groups. These include:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in the ester linkage.

N-H Stretch (Amine): A band corresponding to the secondary amine group should appear in the 3300-3500 cm⁻¹ region.

C-F Stretch: The presence of the trifluoromethyl group on the aromatic ring will result in strong absorptions, typically in the 1100-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Bands related to the aromatic rings are observed in their characteristic regions.

These specific absorption frequencies provide a spectroscopic signature for this compound, aiding in its identification and quality assessment.

Analytical Quality by Design (AQbD) Principles in this compound Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes a thorough understanding of the method and its performance. This proactive strategy aims to build quality into the analytical method from the outset, ensuring it is robust and reliable for its intended purpose.

In the context of this compound analysis, AQbD principles have been applied to the development of stability-indicating high-performance thin-layer chromatography (HPTLC) methods. The process begins with defining the Analytical Target Profile (ATP), which outlines the goals and performance requirements of the method.

Key steps in applying AQbD to this compound method development include:

Risk Assessment: Identifying critical method parameters (CMPs) that could potentially impact the method's performance. For an HPTLC method, this might include the composition of the mobile phase, saturation time, and developing distance.

Method Optimization: Using design of experiments (DoE) to systematically study the effects of the identified CMPs on the critical quality attributes (CQAs) of the method, such as resolution and peak shape.

Method Validation: Demonstrating that the optimized method is suitable for its intended use by assessing parameters like accuracy, precision, linearity, and specificity.

Defining a Method Operable Design Region (MODR): Establishing a region within which the method parameters can be varied without significantly affecting the quality of the results, thus ensuring method robustness.

This AQbD approach results in a well-understood, robust, and flexible analytical method for this compound that consistently meets its performance criteria.

Electromigration Techniques for this compound Analysis

Electromigration techniques, such as capillary electrophoresis (CE), represent a class of analytical methods that separate molecules based on their differential migration in an electric field. These high-efficiency separation techniques offer advantages like low sample and reagent consumption and rapid analysis times.

While less common than chromatographic methods for this compound analysis, CE holds potential for its separation and quantification. The separation in CE is based on the charge-to-size ratio of the analyte. Given that this compound is a neutral molecule, its analysis would likely require micellar electrokinetic chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the background electrolyte to form micelles. Neutral analytes like this compound can partition into these micelles, allowing for their separation.

The development of a CE-based method for this compound would involve optimizing several parameters, including the type and concentration of the surfactant, buffer pH, applied voltage, and capillary temperature, to achieve the desired separation efficiency and resolution from potential impurities or formulation excipients.

Reference Standard Characterization and Certification in this compound Research

The availability of a well-characterized and certified reference standard is a prerequisite for accurate and reliable quantitative analysis of this compound. A reference standard is a highly purified compound against which other samples are compared in analytical measurements.

The characterization and certification of an this compound reference standard is a rigorous process involving a battery of analytical tests to confirm its identity and determine its purity. The identity of the standard is unequivocally established using a combination of techniques:

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the atomic connectivity.

Infrared (IR) Spectroscopy: To verify the presence of key functional groups.

The purity of the reference standard is quantitatively assessed using a mass balance approach. This involves using a high-purity assay method, such as a validated chromatographic technique (e.g., HPLC), and subtracting the amounts of any identified impurities. These impurities can include water content (determined by Karl Fischer titration), residual solvents (analyzed by gas chromatography), and non-volatile inorganic impurities (measured by sulfated ash testing). The certified purity value, along with its associated uncertainty, is then documented on a certificate of analysis, which is essential for its use in regulatory filings and quality control laboratories.

Formulation Science and Drug Delivery System Innovations for Etofenamate Palmitate Research

Design and Characterization of Novel Topical Delivery Systems for Etofenamate (B1671710) Palmitate

The inherent lipophilicity of etofenamate makes it a suitable candidate for incorporation into various lipid-based and polymeric topical delivery systems. Researchers have explored solid lipid nanoparticles (SLNs), microemulsions, nanoemulsions, hydrogels, and organogels to improve its delivery.

Solid Lipid Nanoparticles (SLNs) for Etofenamate Palmitate Encapsulation and Release Studies

Solid Lipid Nanoparticles (SLNs) have emerged as a promising carrier system for the topical delivery of NSAIDs like etofenamate. nih.govnih.gov These nanoparticles are composed of biocompatible and biodegradable lipids that are solid at room temperature. nih.gov The encapsulation of etofenamate within SLNs offers several advantages, including protection of the drug from degradation, sustained release, and an occlusive effect on the skin that can enhance hydration and subsequent drug permeation. nih.gov

Studies have focused on optimizing SLN formulations by varying the type and concentration of lipids and surfactants. For instance, a study utilizing a fusion-emulsification method to prepare etofenamate-loaded SLNs reported high encapsulation efficiency of over 90%. nih.govpharmaexcipients.com The resulting SLNs had a mean particle size of less than 250 nm and a low polydispersity index of less than 0.2, indicating a uniform particle size distribution. nih.govpharmaexcipients.com The choice of lipid, such as Compritol® 888 ATO or Precirol ATO 5, and surfactant, like Tween® 80, has been shown to influence the particle size and drug release characteristics. nih.govnih.gov For example, increasing the amount of lipid can lead to larger particle sizes, while increasing the surfactant concentration can decrease it. nih.gov The physical stability of these formulations has been demonstrated for up to 12 months. nih.govpharmaexcipients.com

The mechanism of drug incorporation into SLNs can follow different models, such as the "solid solution" model or the "core-shell" model. americanpharmaceuticalreview.com In the case of etofenamate, which is a liquid at room temperature, a drug-enriched shell model (Type II SLN) has been suggested, where the drug accumulates at the particle surface. nih.gov

Table 1: Characteristics of Etofenamate-Loaded Solid Lipid Nanoparticles (SLNs)

| Characteristic | Finding | Reference |

|---|---|---|

| Encapsulation Efficiency | >90% | nih.gov, pharmaexcipients.com |

| Mean Particle Size | <250 nm | nih.gov, pharmaexcipients.com |

| Polydispersity Index (PDI) | <0.2 | nih.gov, pharmaexcipients.com |

| Stability | Stable for 12 months | nih.gov, pharmaexcipients.com |

| Lipids Used | Compritol® 888 ATO, Precirol ATO 5 | nih.gov, nih.gov |

| Surfactant Used | Tween® 80 | nih.gov, nih.gov |

Microemulsions and Nanoemulsions as this compound Carriers

Microemulsions and nanoemulsions are thermodynamically stable, optically transparent or translucent systems of oil, water, and surfactants. mdpi.commdpi.com They are recognized as effective carriers for enhancing the dermal delivery of poorly water-soluble drugs like etofenamate. scielo.br Their small droplet size, typically in the nanometer range, provides a large surface area, which can improve drug solubilization and skin penetration. mdpi.com

The components of these emulsions, such as oils and surfactants, can also act as permeation enhancers. scielo.br Research on etofenamate-loaded microemulsions has explored various combinations of oils (e.g., oleic acid), surfactants (e.g., Span 80, Tween 20, Cremophor EL), and co-surfactants (e.g., Transcutol, ethanol). scielo.br Formulations with a 5% (w/w) loading of etofenamate have been developed and characterized for their physicochemical properties, including droplet size, zeta potential, pH, and viscosity. scielo.br The pH of these formulations is often designed to be compatible with the skin's natural pH, typically between 4.84 and 5.42. scielo.br

Nanoemulsions, which are kinetically stable colloidal dispersions, also serve as excellent vehicles for topical drug delivery. ijrti.orgscispace.com They can be formulated using high-energy or low-energy methods and offer benefits such as enhanced drug stability and bioavailability. mdpi.comscispace.com The choice of non-ionic surfactants like Tweens and Spans is common due to their low toxicity and irritancy. mdpi.com

Hydrogels and Organogels as this compound Vehicles

Hydrogels and organogels are semi-solid, three-dimensional networked structures capable of immobilizing a large amount of liquid, making them suitable vehicles for topical drug delivery. researchgate.netnih.gov

Hydrogels , which are composed of a polymer network swollen with water, are often used to incorporate nano-sized drug carriers like SLNs, forming what is known as a hydrogel-thickened SLN dispersion. nih.govpharmaexcipients.com For instance, a 2% hydroxypropyl methylcellulose (B11928114) gel has been used as a vehicle for etofenamate-loaded SLNs. nih.govpharmaexcipients.com These hydrogel formulations are designed to have suitable physicochemical and microbiological characteristics for dermal application. researchgate.net The viscosity of hydrogels is a critical parameter that affects the release and diffusion of the encapsulated drug. nih.gov

Organogels are non-aqueous, semi-solid systems where an organic solvent is immobilized within a gelator network. researchgate.netjetir.org They are biocompatible, non-irritating, and can incorporate both hydrophilic and hydrophobic compounds. researchgate.net Lecithin (B1663433) and sorbitan (B8754009) monostearate are common organogelators. jetir.orgijpcbs.com Pluronic lecithin organogels (PLOs), composed of isopropyl palmitate, soy lecithin, water, and Pluronic F127, are a well-known type of organogel used for transdermal drug delivery. ijpcbs.comresearchgate.net Organogels offer the advantage of controlled drug release and can be used for cutaneous administration. researchgate.net

In Vitro Release Kinetics and Permeation Studies of this compound from Advanced Formulations

In vitro release and permeation studies are crucial for evaluating the performance of topical drug delivery systems. These studies are typically conducted using Franz diffusion cells with either synthetic membranes like Strat-M® or ex vivo human or animal skin. nih.govnih.gov

Research has shown that advanced formulations significantly enhance the permeation of etofenamate compared to conventional gels. nih.gov For instance, etofenamate-loaded SLNs have demonstrated increased permeation through human skin in Franz diffusion cell studies. nih.gov The release kinetics of etofenamate from these formulations can vary depending on the composition. One study found that SLNs prepared with Precirol ATO 5 followed zero-order release kinetics, indicating a constant drug release rate, while those with Compritol 888 ATO followed the Higuchi model, suggesting release from a matrix system. nih.govresearchgate.net

The permeation rate of etofenamate has been found to be significantly faster than that of other NSAIDs from similar semisolid formulations when tested on a Strat-M® membrane. mdpi.com The choice of receptor fluid in these studies, such as a mixture of isopropanol (B130326) and phosphate-buffered saline, can influence the measured permeation rates due to its solubilizing properties. mdpi.com

Table 2: In Vitro Release Kinetics of Etofenamate from Semisolid SLN Formulations

| Lipid Used in SLN | Release Kinetic Model | Reference |

|---|---|---|

| Precirol ATO 5 | Zero-order | nih.gov, researchgate.net |

| Compritol 888 ATO | Higuchi (square root of time) | nih.gov, researchgate.net |

Rheological and Colloidal Stability Investigations of this compound Formulations

The rheological properties and colloidal stability of topical formulations are critical for their physical stability, shelf-life, and patient acceptability. rheologylab.comresearchgate.net Rheology studies investigate the flow and deformation characteristics of materials, which can impact their spreadability and retention on the skin. scispace.com

For etofenamate-loaded semisolid SLN dispersions, rheological analysis has demonstrated a gel-like structure. nih.govresearchgate.net Techniques like oscillation frequency sweep tests are used to characterize these properties. researchgate.net The viscosity of these formulations is a key parameter; for example, nanoemulsion-based hydrogels and organogels have shown viscosity values ranging from approximately 144 to 3691 cP, with hydrogels generally exhibiting higher viscosity than organogels. nih.gov

Colloidal stability refers to the ability of the dispersed particles in a system to resist aggregation or sedimentation. rheologylab.com Stability studies on etofenamate-loaded semisolid SLNs have shown that the formulations remain stable at 4°C for at least six months. nih.govresearchgate.net High-performance rheometry can be a valuable tool in stability trials, as changes in colloidal structure often manifest in rheological parameters like modulus and yield stress before they are visually apparent. rheologylab.com

Role of Permeation Modulators and Excipient Interactions in this compound Delivery

Permeation modulators, or enhancers, are excipients incorporated into topical formulations to reversibly alter the skin's barrier function and facilitate drug penetration. nih.gov These modulators can act through various mechanisms, such as disrupting the highly ordered structure of the stratum corneum lipids or improving the partitioning of the drug into the skin. nih.govresearchgate.net

Ethanol (B145695) is a commonly used permeation enhancer in topical gel formulations. researchgate.net Studies on hydroalcoholic gels containing etofenamate have shown that varying the concentration of ethanol (e.g., 15%, 20%, 30%) influences the drug's release and permeation profiles. researchgate.netnih.gov A gel with 30% ethanol was found to be an effective vehicle for etofenamate skin permeation. researchgate.netnih.gov

Metabolism and Biotransformation Pathways of Etofenamate Palmitate in Preclinical Models

In Vitro Metabolic Profiling of Etofenamate (B1671710) Palmitate

While specific in vitro metabolic profiling studies on etofenamate palmitate are not extensively documented in publicly available literature, its metabolic pathway can be inferred from its chemical structure as an ester. The primary metabolic reaction expected for this compound is the hydrolysis of the ester bond, releasing the active drug, etofenamate, and palmitic acid, a common endogenous fatty acid.

This hydrolysis is anticipated to be the rate-limiting step in the activation of the prodrug. Subsequent metabolic transformations would then occur on the liberated etofenamate molecule. A hypothetical in vitro metabolic profile would therefore primarily show the disappearance of the parent compound, this compound, and the appearance of etofenamate. Further incubation would likely reveal the metabolites of etofenamate itself.

Identification and Characterization of this compound Metabolites (e.g., Etofenamate, Flufenamic Acid)

Following the initial hydrolysis to etofenamate, a cascade of metabolic reactions ensues, leading to the formation of several metabolites. The biotransformation of etofenamate has been studied in various animal models, including rats, rabbits, dogs, and monkeys, revealing a common set of metabolites. nih.gov

The primary metabolites identified are:

Etofenamate: The active drug, formed by the hydrolysis of this compound.

Flufenamic Acid: A major metabolite formed by the cleavage of the ether linkage in etofenamate. nih.gov

Hydroxylated Derivatives: Both etofenamate and flufenamic acid undergo hydroxylation at various positions on the aromatic rings. Key hydroxylated metabolites include 5-hydroxy-etofenamate, 4'-hydroxy-etofenamate, and 5,4'-dihydroxy-etofenamate, as well as the corresponding hydroxylated flufenamic acid derivatives. nih.govnih.gov

Interestingly, studies in dogs have also identified the formation of fatty acid esters of etofenamate, including this compound itself, as metabolites after oral administration of etofenamate. nih.gov This suggests a potential for reversible metabolism or the existence of pathways that can conjugate etofenamate with endogenous fatty acids.

| Metabolite | Precursor | Metabolic Reaction | Preclinical Species Observed |

|---|---|---|---|

| Etofenamate | This compound | Ester Hydrolysis | Inferred in all species |

| Flufenamic Acid | Etofenamate | Ether Cleavage | Rat, Rabbit, Dog, Monkey nih.gov |

| 5-Hydroxy-etofenamate | Etofenamate | Hydroxylation | Dog nih.gov |

| 4'-Hydroxy-etofenamate | Etofenamate | Hydroxylation | Dog nih.gov |

| 5,4'-Dihydroxy-etofenamate | Etofenamate | Hydroxylation | Dog nih.gov |

| Hydroxylated Flufenamic Acid Derivatives | Flufenamic Acid | Hydroxylation | Rat, Rabbit, Dog, Monkey nih.gov |

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound involves a sequence of enzymatic reactions.

Esterases: The initial and crucial step of hydrolyzing the palmitate ester to yield active etofenamate is most likely catalyzed by esterases. nih.gov Carboxylesterases, which are abundant in the liver and other tissues, are known to hydrolyze a wide variety of ester-containing prodrugs. nih.gov

Cytochrome P450 (CYP) Enzymes: Following the formation of etofenamate, the subsequent hydroxylation reactions are characteristic of metabolism mediated by the cytochrome P450 monooxygenase system. nih.gov The specific CYP isoforms involved have not been fully elucidated but are responsible for the formation of the various hydroxylated metabolites of both etofenamate and flufenamic acid.

Disposition Studies of this compound in Animal Models

Disposition studies, which encompass the absorption, distribution, metabolism, and excretion of a drug, have been conducted for etofenamate in several preclinical species, providing a basis to understand the disposition of this compound.

Following administration, this compound is expected to be absorbed and then rapidly hydrolyzed to etofenamate in the plasma and tissues. The disposition characteristics would then largely reflect those of etofenamate.

Studies with etofenamate have shown species-dependent differences in metabolism and excretion. nih.gov In rats, the metabolites are preferentially derivatives of flufenamic acid, whereas in rabbits, dogs, and monkeys, derivatives of both etofenamate and flufenamic acid are excreted. nih.gov The primary route of excretion of etofenamate metabolites is through the urine. nih.gov In dogs, a more profound degradation of the molecule has been observed. nih.gov Biliary excretion has also been identified as a route of elimination for etofenamate and its metabolites in dogs. nih.gov

| Preclinical Species | Primary Metabolites Excreted | Primary Route of Excretion | Reference |

|---|---|---|---|

| Rat | Flufenamic Acid Derivatives | Urine | nih.gov |

| Rabbit | Etofenamate and Flufenamic Acid Derivatives | Urine | nih.gov |

| Dog | Etofenamate and Flufenamic Acid Derivatives (with profound degradation) | Urine, Bile | nih.govnih.gov |

| Monkey | Etofenamate and Flufenamic Acid Derivatives | Urine | nih.gov |

Advanced Research Topics in Etofenamate Palmitate Chemistry and Biology

Structure-Activity Relationship (SAR) Studies for Etofenamate (B1671710) Palmitate and Related Compounds

The structure-activity relationship (SAR) for etofenamate palmitate is fundamentally linked to the SAR of its parent class, the fenamates. Fenamates are derivatives of N-phenylanthranilic acid, and their anti-inflammatory activity is associated with the inhibition of the cyclooxygenase (COX) enzyme. medchemexpress.com SAR studies on fenamates reveal several key structural features required for activity. nih.gov

For etofenamate itself, the core structure includes:

Ring I : A benzoic acid derivative.

Ring II : A phenyl ring substituted with a trifluoromethyl (-CF3) group at the meta position.

The Bridge : An imino (-NH-) group linking the two rings.

The trifluoromethyl group on Ring II is a critical substituent that enhances its anti-inflammatory properties. The esterification of etofenamate's carboxylic acid with a 2-(2-hydroxyethoxy)ethyl group creates the parent drug, etofenamate. This esterification is a key modification that influences its pharmacokinetic profile.

In this compound, the terminal hydroxyl group of the side chain is further esterified with palmitic acid. This modification transforms the molecule into a highly lipophilic prodrug. The SAR in this context is twofold: the intrinsic activity resides in the core fenamate structure which is released upon hydrolysis, while the palmitate chain dictates the prodrug's absorption, distribution, and metabolism. The term "structure-activity relationship" refers to how altering a molecule's structure affects its interaction with biological targets like enzymes or receptors. googleapis.comgoogleapis.comgoogle.com

Polymorphism and Solid-State Characteristics of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. cas.czjocpr.com These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability, even though they are chemically identical. uga.edu Consequently, polymorphism is a critical factor in drug development, as it can significantly impact a drug's manufacturability, stability, and bioavailability. jocpr.comresearchgate.net

While specific polymorphism studies on this compound are not widely available in public literature, the potential for its existence is high given its molecular complexity. Other palmitate esters of active pharmaceutical ingredients, such as chloramphenicol (B1208) palmitate, are known to exist in multiple polymorphic forms (A, B, and C). nih.gov In the case of chloramphenicol palmitate, the metastable form B is the biologically active modification due to its higher solubility and dissolution rate compared to the stable but inactive form A. nih.gov This illustrates how different polymorphs can lead to dramatic differences in clinical efficacy. researchgate.netnih.gov

The characterization of potential polymorphs of this compound would involve several analytical techniques:

X-Ray Diffraction (XRD) : To identify the unique crystal lattice of each polymorph. uga.edu

Thermal Analysis (DSC and TGA) : To determine melting points and thermal stability. uga.edu

Spectroscopy (Raman, NIR) : To detect differences in molecular conformation and intermolecular interactions in the solid state. uga.edu

Understanding the solid-state characteristics of this compound is essential for ensuring consistent product quality and performance. Uncontrolled conversion from a metastable, more soluble form to a more stable, less soluble form during manufacturing or storage could alter the drug's therapeutic effect. cas.cz

Impurity Profiling and Degradation Product Characterization of this compound

Impurity profiling, the identification and quantification of impurities in a drug substance, is a critical regulatory requirement that ensures the quality, safety, and efficacy of a pharmaceutical product. ajpaonline.comajprd.com Impurities can originate from the manufacturing process (e.g., starting materials, by-products) or arise from the degradation of the drug substance over time. ajprd.com

For this compound, impurities can be related to the parent compound, etofenamate, or arise from the synthesis or degradation of the palmitate ester itself.

| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Etofenamate - Impurity B | C18H18F3NO2 | 337.34 | 67330-25-0 pharmaffiliates.com |

| Etofenamate - Impurity D | C32H26F6N2O5 | 632.55 | 64352-84-7 pharmaffiliates.com |

| 2-(2-Hydroxyethoxy)ethyl 2-(nitroso(3-(trifluoromethyl)phenyl)amino)benzoate | C18H17F3N2O5 | 398.34 | NA pharmaffiliates.com |

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing. lubrizolcdmo.compnrjournal.com These studies are essential for developing and validating stability-indicating analytical methods—procedures that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. lubrizolcdmo.comnih.gov

While specific forced degradation studies on this compound are not detailed in the available literature, extensive research on its parent compound, etofenamate, provides significant insight. The ester and ether linkages in etofenamate are susceptible to chemical degradation. nih.gov Forced degradation of etofenamate was performed under acidic, basic, oxidative, thermal, and photolytic stress conditions. nih.govmdpi.com These studies are crucial for identifying potential degradation pathways and products that could also be relevant for this compound, which contains an additional labile ester bond.

| Stress Condition | Details | Observed Degradation (%) | Number of Degradants Formed |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl, Room Temp, 3h | 24.71% nih.gov | 1 nih.gov |

| Base Hydrolysis | 0.1N NaOH, Room Temp, 3h | 28.51% nih.gov | 3 nih.gov |

| Oxidative | 30% H2O2, Room Temp, 24h | 10.36% nih.gov | 3 nih.gov |

| Thermal | 70°C, 72h | 6.49% nih.gov | 5 nih.gov |

| Photolytic | Sunlight, 72h | 7.19% nih.gov | 3 nih.gov |

The development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common outcome of such studies, enabling the separation of the parent drug from its degradation products. nih.govmdpi.comijpsonline.com

Following forced degradation, the structural elucidation of the resulting degradants is performed using a combination of chromatographic and spectroscopic techniques. ajpaonline.com For etofenamate, researchers have successfully used RP-HPLC for separation, followed by characterization using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and mass spectrometry (MS). nih.govmdpi.comresearchgate.net

Under basic conditions, the primary degradation involves the hydrolysis of the ester linkage, yielding 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (also known as flufenamic acid). nih.gov Acidic conditions also lead to the cleavage of this ester bond. nih.gov The identification of these products is confirmed by comparing their spectral data with that of reference standards or by detailed spectral analysis. nih.govresearchgate.net

| Degradant ID | Proposed Structure Name | Formation Condition | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| D1 | 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid | Base Hydrolysis nih.govresearchgate.net | C14H10F3NO2 | 281 researchgate.net |

| D2 | 2-(2-Hydroxyethoxy)ethanol | Acid Hydrolysis nih.gov | C4H10O3 | 106.12 |

The degradation of this compound would be expected to follow similar pathways, with the addition of hydrolysis at the palmitate ester linkage, releasing etofenamate and palmitic acid, which could then undergo further degradation.

Isotopic Labeling and Deuterated Analogs in this compound Research

Isotopic labeling involves replacing one or more atoms in a molecule with their isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). tocris.com These labeled compounds are invaluable tools in pharmaceutical research. They are chemically almost identical to their unlabeled counterparts but can be distinguished by mass-sensitive analytical techniques like mass spectrometry. tocris.com

Deuterated analogs, in particular, have several important applications:

Metabolism and Pharmacokinetic (DMPK) Studies : Labeled compounds are used as tracers to study the absorption, distribution, metabolism, and excretion of a drug without using radioactive labels. tocris.com

Internal Standards : In quantitative bioanalysis (e.g., LC-MS), a known amount of a stable isotope-labeled version of the analyte is added to samples as an internal standard to improve the accuracy and precision of the measurement. tocris.comsigmaaldrich.com

Altering Metabolic Profiles : The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing it with a C-D bond can slow down this process. tocris.comthieme-connect.de This "deuterium kinetic isotope effect" can be used to develop drugs with improved pharmacokinetic profiles or reduced formation of toxic metabolites. thieme-connect.de

For this compound research, deuterated analogs are commercially available. These include Etofenamate-d4 medchemexpress.com and Etofenamate-d4 Palmitate . lgcstandards.compharmaffiliates.com In these compounds, four hydrogen atoms on the phenyl ring of the benzoic acid moiety have been replaced with deuterium. lgcstandards.com

| Compound Name | Molecular Formula | Molecular Weight | Primary Use |

|---|---|---|---|

| Etofenamate-d4 | C18H14D4F3NO4 | 387.36 | Internal standard, metabolite research medchemexpress.com |

| Etofenamate-d4 Palmitate | C34H44D4F3NO5 | 611.77 | Labeled metabolite for research applications lgcstandards.compharmaffiliates.com |

The availability of these labeled compounds facilitates advanced research into the precise metabolic fate of this compound and enables the development of highly sensitive and specific analytical methods for its quantification in biological matrices.

Computational and Theoretical Studies on Etofenamate Palmitate

Molecular Docking and Dynamics Simulations of Etofenamate (B1671710) Palmitate and Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a drug molecule, and its biological target at an atomic level. For etofenamate palmitate, these studies primarily investigate the binding of its active form, etofenamate, to its key enzyme target, cyclooxygenase-2 (COX-2).

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often estimated using a scoring function, which calculates a binding affinity or energy value. Studies have identified the gene PTGS2, which encodes for COX-2, as a primary target for etofenamate. scispace.com Docking studies of etofenamate into the active site of the COX-2 enzyme help to explain its inhibitory action. scispace.com

The active site of COX-2 features critical amino acid residues that are essential for converting arachidonic acid into prostaglandins (B1171923), which are inflammatory mediators. physchemres.org Key residues involved in the binding of many NSAIDs include Arginine 120, Tyrosine 355, Tyrosine 385, and Serine 530. physchemres.org Docking simulations place the etofenamate molecule within this binding pocket, where it establishes stabilizing interactions. The binding affinity from such a study indicates a strong interaction between etofenamate and the COX-2 enzyme. scispace.com

Table 1: Molecular Docking Results for Etofenamate and Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Etofenamate | Cyclooxygenase-2 (COX-2) | -9.6 (Predicted) | ARG 120, TYR 355, SER 530 |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability and dynamic behavior of the ligand-protein complex over time under conditions that mimic the physiological environment. mdpi.com While specific MD simulation results for an etofenamate-COX-2 complex are not detailed in the available literature, the methodology is standard for validating docking poses of NSAIDs. nih.gov

An MD simulation would analyze parameters such as:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand. A stable RMSD value over the simulation time suggests the complex is not undergoing major structural changes. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein. Residues at the binding site that interact with the ligand are expected to show reduced fluctuation, indicating a stable binding. mdpi.comnih.gov

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for the stability of the complex. nih.gov

These simulations would serve to confirm that etofenamate remains stably bound within the COX-2 active site, validating the binding mode predicted by docking and providing further insight into its inhibitory mechanism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdntb.gov.ua By identifying key molecular descriptors (physicochemical, steric, electronic, etc.), QSAR models can predict the activity of new, unsynthesized derivatives and guide the design of more potent molecules.

While no specific QSAR models for this compound derivatives were found, studies on the broader class of fenamates and related anthranilic acid derivatives provide a framework for which descriptors are most influential. researchgate.netijpsjournal.com For fenamates, lipophilicity (expressed as π or logP) has been shown to have a dominant influence on anti-inflammatory activity. ijpsjournal.com

A hypothetical QSAR model for etofenamate derivatives would likely involve descriptors such as:

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Electronic Descriptors: Such as the Hammett constant (σ), which relates to the electron-donating or withdrawing nature of substituents.

Steric Descriptors: Like molar refractivity (MR) or Taft's steric parameter (Es), which account for the size and shape of substituents.

Lipophilicity Descriptors: Such as the partition coefficient (logP).

A study on mefenamic acid derivatives, which are structurally related to etofenamate, developed a QSAR model to predict α-glucosidase inhibitory activity, highlighting the utility of this approach for this class of compounds. researchgate.net

Table 2: Representative Molecular Descriptors in QSAR Models for Fenamate-like Compounds

| Descriptor Type | Descriptor Example | Property Represented | Potential Impact on Activity |

|---|---|---|---|

| Lipophilicity | logP | Hydrophobicity/Lipophilicity | Positive correlation (increased membrane permeability) |

| Electronic | Hammett constant (σ) | Electron density of substituents | Variable, depends on interaction type |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Optimal value often required for best fit in receptor |

| Topological | Wiener Index | Molecular branching and compactness | Can relate to receptor pocket accessibility |

Prediction of this compound Pharmacological Properties using In Silico Approaches

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govcomputabio.comscielo.br

For this compound, its pharmacological properties are intrinsically linked to its parent compound, etofenamate. The palmitate ester functions as a highly lipophilic promoiety, which significantly alters properties like solubility and permeability compared to etofenamate.

Lipophilicity and Solubility: Etofenamate is a highly lipophilic compound, with predicted and experimental logP values around 4.2 to 4.9. scielo.br This high lipophilicity corresponds to its poor water solubility. This compound, with the addition of a 16-carbon fatty acid chain, is substantially more lipophilic. This increased lipophilicity enhances its partitioning into lipid environments, such as the stratum corneum of the skin. researchgate.net

Permeability: The lipophilic nature of a compound is a key determinant of its ability to cross biological membranes, including the skin. The skin permeability coefficient (log Kp) can be predicted in silico. Negative log Kp values generally indicate limited skin penetration. researchgate.net However, etofenamate's high lipophilicity facilitates its permeation through the skin, making it effective as a topical agent. scielo.brnih.gov The enhanced lipophilicity of this compound may lead to greater retention within the skin layers, creating a local drug reservoir that can prolong its action. researchgate.net

Metabolism: In silico models can predict metabolic pathways. A unique metabolic route for etofenamate involves its conjugation with fatty acids to form esters, including this compound, in addition to its hydrolysis to flufenamic acid. This suggests that this compound can be both a metabolite of etofenamate and a prodrug that is hydrolyzed back to the active etofenamate in tissues.

Table 3: Predicted Pharmacological Properties of Etofenamate and this compound

| Property | Etofenamate | This compound (Inferred) | Implication |

|---|---|---|---|

| LogP (Lipophilicity) | ~4.9 | Significantly > 4.9 | High lipid solubility, suitable for topical formulation. |

| Water Solubility | Low | Very Low | Requires formulation strategies for delivery. |

| Skin Permeability (Log Kp) | Moderate | High (with potential for reservoir effect) | Enhanced local tissue concentration and retention. researchgate.net |

| Metabolism | Hydrolysis to flufenamic acid; conjugation with fatty acids. | Hydrolysis to Etofenamate and Palmitic Acid. | Prodrug mechanism releases active drug at the target site. |

| Plasma Protein Binding | High (Predicted) | Very High (Predicted) | Affects distribution and free drug concentration. |

Patent Landscape and Research Trends for Etofenamate Palmitate

Analysis of Etofenamate (B1671710) Palmitate Patenting Activities in Pharmaceutical Research

The patent landscape for etofenamate, the parent compound of etofenamate palmitate, reveals a focus on topical formulations designed to enhance its anti-inflammatory and analgesic properties while improving user tolerance compared to earlier gel formulations. A key area of innovation has been the development of cream and ointment-based preparations that avoid the cooling and drying effects of alcohol-based gels. google.comjustia.com

Patents often describe formulations containing etofenamate as the active ingredient, combined with various adjuvants to improve skin penetration and stability. google.comjustia.com These adjuvants include triglycerides, esters of monohydric and polyhydric alcohols, and higher alcohols. google.com Specific examples of these adjuvants mentioned in patent literature include isopropyl myristate, diisopropyl adipate, and oleyl alcohol. google.comgoogle.com The aim of these formulations is to deliver the active compound effectively to the site of inflammation, providing localized relief. patsnap.com

The patenting activity also highlights efforts to create formulations that are bioequivalent to existing gel preparations in terms of absorption and plasma levels of the active drug. google.com This indicates a strategy to offer improved formulations without compromising the established efficacy of the drug. The patents cover various types of emulsions, including oil-in-water, water-in-oil, and microemulsions, demonstrating a broad approach to formulation development. google.comjustia.com

A significant portion of the patent literature is dedicated to the composition of these formulations, detailing the specific percentages of etofenamate, adjuvants, emulsifiers, and other excipients. google.com This detailed disclosure is crucial for protecting the intellectual property of these novel delivery systems. Pharmaceutical patents in this area often cover not just the composition but also the methods of manufacturing these formulations. drugpatentwatch.com

Table 1: Key Areas of Patenting Activity for Etofenamate Formulations

| Focus Area | Description | Examples of Patented Components/Methods |

| Topical Formulations | Development of creams, ointments, and patches to improve delivery and patient comfort. google.comjustia.comgoogle.com | Oil-in-water emulsions, water-in-oil emulsions, microemulsions, cutaneous patches. google.comjustia.comclinicaltrialsregister.eu |

| Adjuvants & Enhancers | Incorporation of substances to improve skin penetration and efficacy. google.comgoogle.com | Triglycerides, isopropyl myristate, diisopropyl adipate, oleyl alcohol. google.comjustia.comgoogle.com |

| Bioequivalence | Ensuring new formulations have comparable absorption and efficacy to existing products. google.com | Comparative studies of plasma levels and absorption rates. google.com |

| Manufacturing Processes | Methods for preparing stable and effective topical formulations. | Homogenization of active ingredients with molten fat/wax emulsifier constituents. justia.com |

Identification of Emerging Research Areas from Patent Literature

The patent literature for etofenamate points towards several emerging research areas aimed at expanding its therapeutic applications and improving its delivery. One significant trend is the development of novel drug delivery systems beyond traditional creams and gels. For instance, the development of an etofenamate cutaneous patch suggests a move towards providing sustained, controlled release of the drug for conditions like acute uncomplicated ankle sprains. clinicaltrialsregister.eu This indicates a research interest in enhancing patient convenience and ensuring consistent drug delivery over a longer period.

Another emerging area is the exploration of etofenamate in combination with other active ingredients. Patents have been filed for topical compositions that include etofenamate alongside compounds like retinoids and niacinamide, suggesting research into synergistic effects for dermatological applications, potentially for signs of skin aging. googleapis.com This points to a broadening of the therapeutic focus for etofenamate beyond its primary use for musculoskeletal pain.

Furthermore, there is an implicit trend towards creating emulsifier-free formulations, which could be beneficial for individuals with sensitive skin. patentbuddy.com Research in this direction would focus on developing stable and effective topical preparations without the use of traditional emulsifying agents, which can sometimes cause skin irritation.

The patent literature also alludes to the synthesis of etofenamate itself. While the primary focus is on formulation, the underlying synthesis methods are a constant area for potential innovation to improve yield, purity, and cost-effectiveness.

Academic Review of Research Publications and Scholarly Trends on this compound

A systematic review of academic publications underscores the clinical efficacy and safety of topical etofenamate for various musculoskeletal disorders. nih.govnih.gov Research has consistently shown that topical formulations, including gels, creams, and lotions, are effective in reducing pain and inflammation in conditions such as blunt traumas, osteoarthritis, and rheumatic diseases. nih.gov